BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to tert-Butyl (2-
hydroxy-1-phenylethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

tert-Butyl (2-hydroxy-1-
Compound Name:
phenylethyl)carbamate

Cat. No.: B152978

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-DL-phenylglycinol, is
a carbamate-protected amino alcohol of significant interest in organic synthesis and medicinal
chemistry. The presence of a chiral center and the versatile tert-butyloxycarbonyl (Boc)
protecting group make it a valuable building block for the synthesis of a wide array of complex
molecules, including pharmaceutical intermediates and biologically active compounds. This
technical guide provides a comprehensive overview of its chemical properties, synthesis, and
potential biological relevance, with a focus on experimental details and data for researchers in
the field.

Chemical and Physical Properties

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a white to off-white solid at room
temperature. The Boc protecting group imparts good solubility in a range of common organic
solvents, a crucial characteristic for its application in organic synthesis.

Core Properties
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Property Value Source(s)

Molecular Formula C13H19NO3 [1]

Molecular Weight 237.29 g/mol [1]

tert-butyl N-(2-hydroxy-1-

UPAC Name phenyI(ZthyI)(cart)),amat); s

CAS Number 67341-01-9 [1]

Melting Point 136-139 °C (for L-enantiomer)

Appearance White to off-white solid
Computed and Spectral Data

Property Value Source(s)

XLogP3 1.8 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

C)(;untg p 3 ]

Rotatable Bond Count 5 [1]

Exact Mass

237.136493 g/mol

[1]

Monoisotopic Mass

237.136493 g/mol

[1]

Topological Polar Surface Area  58.6 A2 [1]
Heavy Atom Count 17 [1]
Formal Charge 0 [1]
Complexity 242 [1]

Synthesis and Purification

The synthesis of tert-butyl (2-hydroxy-1-phenylethyl)carbamate is typically achieved through
the N-protection of the corresponding amino alcohol, 2-amino-1-phenylethanol (phenylglycinol),
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with di-tert-butyl dicarbonate (Bocz0). The following is a representative experimental protocol.

Experimental Protocol: Synthesis of tert-Butyl (2-
hydroxy-1-phenylethyl)carbamate

Materials:

e 2-Amino-1-phenylethanol (DL-phenylglycinol)

» Di-tert-butyl dicarbonate (Bocz0)

o Triethylamine (EtsN) or another suitable base

e Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
« Silica gel for column chromatography

» Hexane and Ethyl Acetate for chromatography elution
Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-
1-phenylethanol (1.0 eq) in the chosen solvent (e.g., DCM).

o Addition of Base: Add triethylamine (1.1 to 1.5 eq) to the solution and stir.

o Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of
the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.
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o Work-up:
o Quench the reaction by adding water or saturated NaHCOs solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic
solvent (e.g., DCM) three times.

o Combine the organic layers and wash sequentially with saturated NaHCOs solution and
brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOa4, filter, and concentrate under
reduced pressure to obtain the crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield the pure tert-butyl (2-hydroxy-1-
phenylethyl)carbamate as a white solid.

Workflow Diagram
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Synthesis and Purification Workflow

Spectral Data
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While publicly available, detailed spectral data with peak assignments are limited, the following
represents typical expected values and available information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the

molecule.[1]
Wavenumber (cm—?) Assignment
~3400 O-H stretch (alcohol)
~3350 N-H stretch (carbamate)
~3050 C-H stretch (aromatic)
~2970 C-H stretch (aliphatic)
~1685 C=0 stretch (carbamate)
~1520 N-H bend (carbamate)
~1160 C-O stretch (carbamate)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is often proprietary. However, based on the structure, the following proton
(*H) and carbon (33C) NMR chemical shifts can be predicted.

IH NMR (Predicted):

0 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

0 ~5.0 ppm (br s, 1H): N-H proton of the carbamate.

0 ~4.8 ppm (m, 1H): C-H proton at the chiral center (adjacent to NH and phenyl).

0 ~3.7 ppm (m, 2H): CH:z protons adjacent to the hydroxyl group.

0 ~2.5 ppm (br s, 1H): O-H proton of the alcohol.
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e 0 1.4 ppm (s, 9H): Protons of the tert-butyl group.

13C NMR (Predicted):

e 0 ~156 ppm: Carbonyl carbon of the carbamate.

0 ~140 ppm: Quaternary aromatic carbon.

0 ~128 ppm, ~127 ppm, ~126 ppm: Aromatic C-H carbons.

0 ~80 ppm: Quaternary carbon of the tert-butyl group.

0 ~65 ppm: CH2 carbon adjacent to the hydroxyl group.

0 ~57 ppm: C-H carbon at the chiral center.

0 ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide structural information
through fragmentation patterns.

lon m/z (Predicted)
[M+H]* 238.14
[M+Na]* 260.13
[M-H]~ 236.13

Biological Relevance and Potential Signaling
Pathways

While direct biological studies on tert-butyl (2-hydroxy-1-phenylethyl)carbamate are not
extensively published, the core structure of phenylglycinol and its derivatives are recognized for
their significant roles in medicinal chemistry.[2][3]
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Role as a Chiral Building Block

The primary importance of this compound lies in its utility as a chiral precursor for the synthesis
of more complex, biologically active molecules. The Boc-protected amine and the free hydroxyl
group allow for selective chemical modifications at either end of the molecule.

Phenylglycinol Derivatives as Bioactive Molecules

Derivatives of phenylglycinol have been shown to possess a range of biological activities:

o Antagonists of Metabotropic Glutamate Receptors (mGIuRs): Phenylglycine derivatives are
known to be among the first selective antagonists for mGluRs.[4] These receptors are G-
protein coupled receptors that play crucial roles in modulating synaptic plasticity and are
implicated in various neurological and psychiatric disorders. Antagonism of mGIuRs can
influence downstream signaling cascades involving adenylyl cyclase and phospholipase C.

o Components of Enzyme Inhibitors: The hydroxyethylamine core, present in the deprotected
form of the title compound, is a key structural motif in aspartic protease inhibitors, including
those used in anti-HIV therapies.[5]

e Precursors to Anti-inflammatory and Analgesic Agents: Studies on p-substituted DL-2-
phenylglycine octyl esters have demonstrated antiphlogistic, analgesic, and spasmolytic
activities in animal models.[6]

Potential Signaling Pathway Involvement

Given the known activity of phenylglycine derivatives as mGIuR antagonists, a potential,
though speculative, signaling pathway that could be modulated by derivatives of tert-butyl (2-
hydroxy-1-phenylethyl)carbamate is depicted below.
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Potential mGluR Antagonism Pathway

Conclusion

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a fundamentally important molecule for
synthetic and medicinal chemists. Its well-defined chemical and physical properties, coupled
with straightforward synthesis, make it an accessible and versatile building block. While direct
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biological activity data is sparse, its structural relationship to known bioactive compounds,
particularly mGIuR antagonists and enzyme inhibitors, suggests significant potential for its
derivatives in drug discovery and development. Further research into the direct biological
effects of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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